![molecular formula C8H14O2 B1251666 Frontalin CAS No. 28401-39-0](/img/structure/B1251666.png)
Frontalin
Overview
Description
Frontalin, first isolated by G. Kinzer , plays an important role as a volatile signal in systems of chemical communication among many insect species . It is an aggregation pheromone of a beetle population in the scolitidae family . Frontalin contains two asymmetric centers . The absolute configuration of the biologically active species is (1S, 5R) .
Synthesis Analysis
The first strategies have rested on the racemic synthesis and more recently they rest on the enantioselective synthesis of (-)-frontalin .
Molecular Structure Analysis
Frontalin is a tricyclic molecule with an acetal linkage . It contains two asymmetric centers . The structure of frontalin is (1S,5R)-1,5-dimethyl-6,8-dioxa- [3,2,1]-bicyclooctan . Because of the rigidity of the tricyclic system, only 2 enantiomeric stereoisomers exist: (-)-frontalin and (+)-frontalin .
Chemical Reactions Analysis
The complete biosynthetic pathway for frontalin is not yet known . A possible way is the transformation of isoprenoid compounds which is regulated by the enzyme HMG-CoA reductase .
Physical And Chemical Properties Analysis
Frontalin is a tricyclic molecule with an acetal linkage . It contains two asymmetric centers . The structure of frontalin is (1S,5R)-1,5-dimethyl-6,8-dioxa- [3,2,1]-bicyclooctan .
Scientific Research Applications
Pheromone Synthesis and Pest Management
- Synthesis and Analogues: Frontalin, specifically (-)-Frontalin, is an aggregation pheromone used in the selective extermination of certain harmful insects. Yang et al. (2003) describe an efficient synthesis method for (±)-frontalin from a symmetric molecule, achieving a 64% yield. This method involves double dihydroxylation, mono-cleavage, and acid-catalyzed intramolecular acetalation, demonstrating a strategic approach to pheromone synthesis (Yang et al., 2003).
- Pheromone Activity and Chirality: Mori (1975) synthesized the optically active forms of frontalin, which established the absolute configurations of its enantiomers. This research is significant in studying the relationship between pheromone activity and chirality (Mori, 1975).
- Pheromone Management in Pest Control: Vité and Pitman (1970) utilized synthesized pheromones of Dendroctonus brevicomis LeConte, including frontalin, for surveying and manipulating field populations of these pests. Their study highlights the use of frontalin in integrated pest management systems (Vité & Pitman, 1970).
Chemical Synthesis and Enantioselective Processes
- Chemoenzymatic Enantioselective Synthesis: Chěnevert and Caron (2002) reported the synthesis of (1S, 5R)-(-)-frontalin with a high enantiomeric excess using a chemoenzymatic route. This research is vital in understanding the stereoselective synthesis of pheromones (Chěnevert & Caron, 2002).
- Chirality in Insect Pheromones: Mori's research (1999) delves into enantioselective synthesis and its role in understanding the relationship between pheromone structure and bioactivity. The synthesis of frontalin serves as a key example in this study (Mori, 1999).
Frontalin in Ecological Research
- Spruce Beetle Aggregation: Dyer (1973) investigated the use of frontalin as a synthetic attractant for spruce beetles. This study offers insights into the ecological applications of frontalin in forestry and pest management (Dyer, 1973).
Mechanism of Action
Frontalin plays an important role as a volatile signal in systems of chemical communication among many insect species . The aggregation mechanism of these insects isn’t perfectly known but it seems that the volatile compounds produced by the trees attract some female insects . The females create a mixture of (-)-frontalin, trans-verbenol, and verbenone . These products have the effect to attract a lot of other male and female insects .
Safety and Hazards
Future Directions
The documentation of distinctive chemosensory responses and behaviors toward frontalin by males and females would elucidate whether frontalin plays a role as a chemical signal in reproduction . Such information should allow elephants to recognize male musth state prior to physical encounters and to adjust behavioral responses appropriately .
properties
IUPAC Name |
(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](O1)(OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041994 | |
Record name | Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28401-39-0 | |
Record name | (-)-Frontalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28401-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frontalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028401390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRONTALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T71ZVB55P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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